(S)-(3-Amino-4-methoxy-4-oxobutyl)boronic acid
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Overview
Description
(S)-(3-Amino-4-methoxy-4-oxobutyl)boronic acid is an organoboron compound with the molecular formula C5H12BNO4 This compound is characterized by the presence of a boronic acid group, an amino group, and a methoxy group attached to a butyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-(3-Amino-4-methoxy-4-oxobutyl)boronic acid typically involves the reaction of boronic acid derivatives with appropriate amino and methoxy-containing precursors. One common method involves the use of Suzuki-Miyaura coupling reactions, which are known for their mild reaction conditions and high functional group tolerance . The reaction conditions often include the use of palladium catalysts and bases such as potassium carbonate in an aqueous or organic solvent.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(S)-(3-Amino-4-methoxy-4-oxobutyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The amino group can be reduced to form primary amines.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles such as halides and amines can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the boronic acid group can yield boronic esters, while reduction of the amino group can produce primary amines.
Scientific Research Applications
(S)-(3-Amino-4-methoxy-4-oxobutyl)boronic acid has a wide range of scientific research applications, including:
Biology: The compound is studied for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of enzyme inhibitors.
Industry: It is used in the production of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of (S)-(3-Amino-4-methoxy-4-oxobutyl)boronic acid involves its interaction with molecular targets such as enzymes and receptors. The boronic acid group can form reversible covalent bonds with active site residues of enzymes, inhibiting their activity. This interaction is particularly relevant in the design of enzyme inhibitors for therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
- (S)-(3-Amino-4-hydroxy-4-oxobutyl)boronic acid
- (S)-(3-Amino-4-ethoxy-4-oxobutyl)boronic acid
- (S)-(3-Amino-4-propoxy-4-oxobutyl)boronic acid
Uniqueness
(S)-(3-Amino-4-methoxy-4-oxobutyl)boronic acid is unique due to the presence of the methoxy group, which can influence its reactivity and interaction with biological molecules. This structural feature can enhance its solubility and stability, making it a valuable compound in various research and industrial applications.
Properties
CAS No. |
390402-06-9 |
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Molecular Formula |
C5H12BNO4 |
Molecular Weight |
160.97 g/mol |
IUPAC Name |
[(3S)-3-amino-4-methoxy-4-oxobutyl]boronic acid |
InChI |
InChI=1S/C5H12BNO4/c1-11-5(8)4(7)2-3-6(9)10/h4,9-10H,2-3,7H2,1H3/t4-/m0/s1 |
InChI Key |
LHKXGHNWQIKZII-BYPYZUCNSA-N |
Isomeric SMILES |
B(CC[C@@H](C(=O)OC)N)(O)O |
Canonical SMILES |
B(CCC(C(=O)OC)N)(O)O |
Origin of Product |
United States |
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